molecular formula C14H18N2O5 B14187819 L-Alanyl-O-(2-methylbenzoyl)-L-serine CAS No. 921934-48-7

L-Alanyl-O-(2-methylbenzoyl)-L-serine

Cat. No.: B14187819
CAS No.: 921934-48-7
M. Wt: 294.30 g/mol
InChI Key: AWLAAGXVAKBLOG-ONGXEEELSA-N
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Description

L-Alanyl-O-(2-methylbenzoyl)-L-serine is a synthetic serine derivative characterized by an L-alanyl group linked to the serine backbone and a 2-methylbenzoyl ester substitution at the hydroxyl group of serine. Its molecular formula is C₁₄H₁₈N₂O₅, with a molecular weight of 294.31 g/mol and a CAS registry number 921934-59-0 . Structurally, the compound combines peptide and aromatic ester functionalities, which may influence its solubility, stability, and biological interactions.

Properties

CAS No.

921934-48-7

Molecular Formula

C14H18N2O5

Molecular Weight

294.30 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(2-methylbenzoyl)oxypropanoic acid

InChI

InChI=1S/C14H18N2O5/c1-8-5-3-4-6-10(8)14(20)21-7-11(13(18)19)16-12(17)9(2)15/h3-6,9,11H,7,15H2,1-2H3,(H,16,17)(H,18,19)/t9-,11-/m0/s1

InChI Key

AWLAAGXVAKBLOG-ONGXEEELSA-N

Isomeric SMILES

CC1=CC=CC=C1C(=O)OC[C@@H](C(=O)O)NC(=O)[C@H](C)N

Canonical SMILES

CC1=CC=CC=C1C(=O)OCC(C(=O)O)NC(=O)C(C)N

Origin of Product

United States

Comparison with Similar Compounds

Key Findings :

  • The stereospecificity of serine derivatives is critical for NOD2 activation. Substitutions like O-benzyl-L-serine introduce lipophilicity without compromising activity, suggesting that the 2-methylbenzoyl group in the target compound could similarly enhance bioavailability .
  • Unlike MDP derivatives with L-threonine, which decouple pyrogenic and adjuvant effects, serine-based analogs maintain balanced immunostimulatory profiles .

Glycopeptide Derivatives: Tn- and T-Antigen Haptens

Glycopeptides featuring serine-linked carbohydrates are critical in immune recognition. Notable examples include:

Compound Structural Features Biological Role Reference
3-O-(2-Acetamido-2-deoxy-α-D-galactopyranosyl)-L-serine Serine linked to galactosamine Core hapten of Tn antigen; immune evasion
O-β-D-Galactopyranosyl-(1→3)-L-serine Disaccharide-linked serine T-antigen hapten; tumor-associated epitope

Key Findings :

  • The esterification or glycosylation of serine’s hydroxyl group (as in the target compound’s 2-methylbenzoyl substitution) alters molecular recognition. While glycosylation directs immune responses, aromatic ester groups may confer metabolic stability or receptor-binding specificity .

Acylated Serine Derivatives in Neuroprotection and Metabolism

L-Serine and its derivatives are studied for neuroprotective and antioxidant effects:

Compound Modification Observed Activity Reference
L-Serine Parent amino acid Rescues lysosomal dysfunction, reduces oxidative stress
This compound Acylated, alanyl-modified Hypothesized enhanced stability or targeted delivery
O-Phosphono-L-serine derivatives Phosphorylated serine Role in bacterial chemotaxis and metabolism

Key Findings :

  • L-Serine itself attenuates lysosomal dysfunction by restoring cathepsin D levels and suppressing lipid accumulation in neurons . Its esterified derivatives, like the target compound, may prolong half-life or improve blood-brain barrier penetration.
  • Bacterial chemotaxis studies show that serine derivatives (e.g., O-phosphono-L-serine) act as chemoattractants at micromolar concentrations, suggesting that aromatic substitutions could modulate microbial interactions .

Structural Analogs in Drug Design

Aromatic and aliphatic substitutions on serine influence pharmacological properties:

Compound Substitution Impact on Activity Reference
N-(2-Ethyl-6-methylphenyl)-L-alanine Aromatic alkylation Alters receptor binding and solubility
L-Valyl-L-serylglycyl-L-alanyl-O-phosphono-L-seryl- Phosphorylated peptide Potential kinase modulation

Key Findings :

  • Lipophilic groups (e.g., benzyl, methylbenzoyl) enhance membrane permeability but may reduce aqueous solubility. The 2-methylbenzoyl group in the target compound balances these properties .
  • Peptide-backbone modifications (e.g., alanyl addition) can stabilize secondary structures or mimic endogenous peptides, as seen in MDP analogs .

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